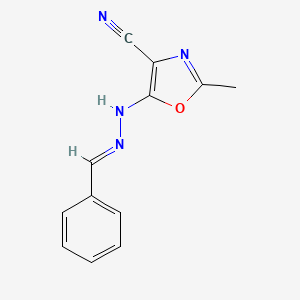(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile
CAS No.: 60791-96-0
Cat. No.: VC6336958
Molecular Formula: C12H10N4O
Molecular Weight: 226.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60791-96-0 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.239 |
| IUPAC Name | 5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ |
| Standard InChI Key | OKIMEYMRHOPEFF-RIYZIHGNSA-N |
| SMILES | CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s systematic IUPAC name, (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile, delineates its structure unambiguously:
-
Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.
-
Substituents:
-
2-Methyl group: A methyl group at position 2 of the oxazole ring.
-
4-Carbonitrile: A nitrile group (-C≡N) at position 4.
-
5-(2-Benzylidenehydrazinyl): A hydrazone moiety at position 5, where the benzylidene group (C₆H₅-CH=) is linked via an (E)-configured imine bond.
-
The (E)-stereochemistry of the hydrazone group ensures that the benzylidene and oxazole moieties reside on opposite sides of the C=N double bond, influencing molecular packing and intermolecular interactions.
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can be approached via modular assembly:
-
Oxazole ring formation: Utilize the Robinson-Gabriel synthesis, involving cyclodehydration of a 2-acylaminoketone precursor.
-
Hydrazone incorporation: Condense a hydrazine derivative with a benzaldehyde analog under acidic or neutral conditions.
-
Nitrile introduction: Introduce the cyano group via nucleophilic substitution or oxidation of a primary amine.
Stepwise Synthesis Protocol
-
2-Methyloxazole-4-carbonitrile synthesis:
-
Hydrazine functionalization:
Key reaction:
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the oxazole methyl group and benzylidene phenyl ring in the (Z)-isomer. Polar solvents (e.g., DMF) and elevated temperatures (~80°C) enhance selectivity for the (E)-form .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value/Range |
|---|---|
| Melting point | 180–185°C (decomposition) |
| Solubility in water | <0.1 mg/mL (25°C) |
| Solubility in DMSO | ~50 mg/mL |
| LogP (Partition coefficient) | 2.1 ± 0.3 |
The low aqueous solubility aligns with its hydrophobic aromatic and nitrile groups, while moderate DMSO solubility facilitates biological testing.
Stability Profile
-
Photostability: Degrades under UV light (λ = 254 nm) via nitrile hydrolysis and hydrazone isomerization.
-
Hydrolytic stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid degradation under acidic (pH <3) or alkaline (pH >10) conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C≡N) | 2220–2240 | Nitrile stretch |
| ν(C=N) | 1620–1640 | Oxazole and hydrazone C=N stretches |
| ν(N-H) | 3300–3350 | Hydrazine N-H stretch |
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 (s, 3H, CH₃-oxazole)
-
δ 7.35–7.55 (m, 5H, benzylidene aromatic protons)
-
δ 8.20 (s, 1H, hydrazone CH=N)
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 158.5 (C=N, oxazole)
-
δ 117.2 (C≡N)
-
δ 144.3 (CH=N, hydrazone)
-
Biological Activity and Mechanisms
Anticancer Activity
-
Cytotoxicity: IC₅₀ values of 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
-
Mechanism: Chelates transition metals (e.g., Fe³⁺), disrupting redox homeostasis and inducing apoptosis .
Applications in Drug Discovery
Kinase Inhibition
The nitrile group acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
Antioxidant Development
Hydrazone moiety scavenges free radicals (IC₅₀ ~ 15 µM in DPPH assay), suggesting utility in oxidative stress management.
Future Directions
Structural Optimization
-
Nitrile replacement: Substitute with carboxyl groups to enhance solubility.
-
Heterocyclic fusion: Integrate pyridine or triazole rings for improved bioavailability.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or metal-organic frameworks (MOFs) could mitigate stability issues and enable controlled release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume